![molecular formula C22H20BrN3O2S2 B2481576 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 689262-76-8](/img/structure/B2481576.png)
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds known for their diverse pharmacological activities. They are characterized by a thieno[2,3-d]pyrimidine core, which can be functionalized to enhance biological activity and physicochemical properties. The specific compound is part of this class and demonstrates the potential for significant biochemical interactions due to its complex structure incorporating both thieno[2,3-d]pyrimidine and acetamide functionalities.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine compounds involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine ring, introduction of substituents at various positions, and coupling with other pharmacophores. For instance, Gangjee et al. (2008) described the synthesis of potent dual thymidylate synthase and dihydrofolate reductase inhibitors, highlighting the importance of the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in constructing complex thieno[2,3-d]pyrimidine derivatives (Gangjee, Qiu, Li, & Kisliuk, 2008).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is critical for their biological activity. Crystallographic studies provide insights into the conformational preferences and intramolecular interactions. For example, Subasri et al. (2016) reported the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing a folded conformation stabilized by intramolecular hydrogen bonding (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, enabling the introduction of diverse functional groups. These reactions are essential for modifying the chemical properties and enhancing the biological activity of the compounds. Ibrahim et al. (2002) discussed the conversion of 2-methyl-4-oxo-4H-1-benzopyrans to pyrone and pyridone derivatives under the influence of carbon nucleophiles, demonstrating the reactivity of the pyrimidine moiety (Ibrahim, El-Shaaer, & Hassan, 2002).
Scientific Research Applications
Antimicrobial Activity
Compounds related to 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide have been synthesized and tested for their antimicrobial properties. A study by Fuloria et al. (2014) explored the antimicrobial profile of newer Schiff bases and thiazolidinone derivatives, revealing significant antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).
Antitumor Activity
Research by Hafez and El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
A study by Gangjee et al. (2008) on related thieno[2,3-d]pyrimidine compounds highlighted their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis, thus indicating their potential in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
The structural characteristics of similar compounds have been examined in studies like that by Subasri et al. (2016), providing insights into their molecular conformations which is valuable for understanding their interaction with biological targets (Subasri et al., 2016).
properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O2S2/c1-14-11-18-20(30-14)21(28)26(12-15-5-3-2-4-6-15)22(25-18)29-13-19(27)24-17-9-7-16(23)8-10-17/h2-10,14H,11-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPGTSOSGWQYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)
![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)

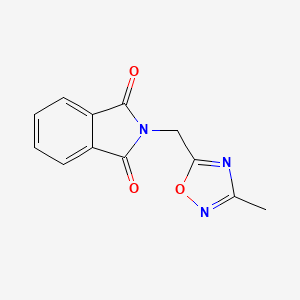


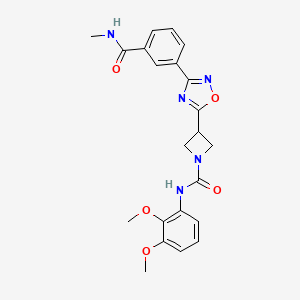

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)
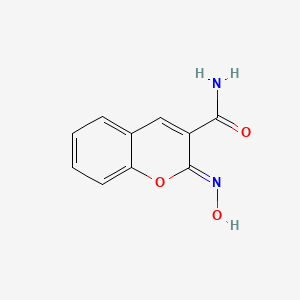
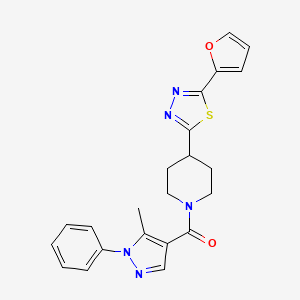
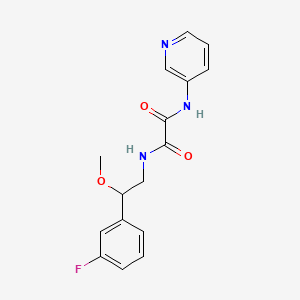
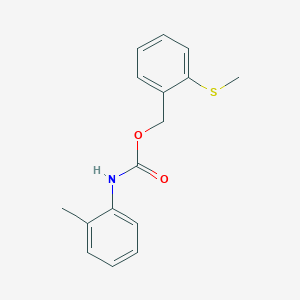
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)